molecular formula C13H8FNO4 B594987 2-Fluoro-4-(4-nitrophenyl)benzoic acid CAS No. 1352318-47-8

2-Fluoro-4-(4-nitrophenyl)benzoic acid

Cat. No.: B594987
CAS No.: 1352318-47-8
M. Wt: 261.208
InChI Key: RICZCAUZHVJLLO-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4-nitrophenyl)benzoic acid is a chemical compound with the molecular formula C7H4FNO4 . It appears as a white to pale cream or pale yellow to yellow crystalline powder .


Synthesis Analysis

The synthesis of this compound involves several steps. One method starts with 4-fluoro-2-nitro-benzonitrile, which is suspended in HBr and heated at 130 °C for 6.5 hours . Another method involves nitration of o-methylphenol to generate a key intermediate 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidation of methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a fluoro group and a nitro group attached to it . The molecular weight of the compound is 185.109 Da .


Chemical Reactions Analysis

The compound has been used to study the reactions of substituted pyridines with the salicyl phosphate dianion . It can also enhance the binding of insulin to adipocytes .


Physical and Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 352.5±27.0 °C at 760 mmHg, and a flash point of 167.0±23.7 °C . It has a molar refractivity of 39.7±0.3 cm3, and a molar volume of 118.0±3.0 cm3 .

Scientific Research Applications

PET Imaging and Synthesis of Analogues
A study by Wang et al. (2014) discussed the synthesis of a new fluorine-18 labeled analogue intended for PET imaging of retinoid X receptor, highlighting the role of derivatives of 2-fluoro-4-(4-nitrophenyl)benzoic acid in developing imaging agents for medical diagnostics (Wang et al., 2014).

Catalytic Reduction and Metal-Organic Frameworks
Research by Wu et al. (2017) explored the embedding of Ag nanoparticles in Zn-MOFs (metal-organic frameworks) for the catalytic reduction of nitrophenol, utilizing structures derived from benzoic acid derivatives to enhance catalytic efficiency and stability (Wu et al., 2017).

Photolysis and Chemical Transformations
Lin and Abe (2021) investigated the photolysis of 2-(4-nitrophenyl)-1H-indole derivatives, employing caged benzoic acids to study the light-triggered elimination of CO2 and absorption of O2, demonstrating the potential of these compounds in facilitating artificial breathing reactions and oxidation processes (Lin & Abe, 2021).

Heterocyclic Scaffolds and Solid-Phase Synthesis
Křupková et al. (2013) highlighted the utility of 4-chloro-2-fluoro-5-nitrobenzoic acid as a multireactive building block for the solid-phase synthesis of various heterocyclic scaffolds, demonstrating its versatility in synthesizing a wide range of nitrogenous cycles with pharmaceutical potential (Křupková et al., 2013).

Two-Photon Uncaging and Chromophore Design
Komori et al. (2016) designed a new chromophore for two-photon uncaging using near-infrared light, indicating the significance of 2-(4-nitrophenyl)benzofuran in the development of photoremovable protecting groups for use in physiological studies (Komori et al., 2016).

Safety and Hazards

The compound is considered hazardous and can cause skin and eye irritation . It is recommended to avoid ingestion and inhalation, and to use protective gloves, eye protection, and face protection when handling the compound .

Properties

IUPAC Name

2-fluoro-4-(4-nitrophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-12-7-9(3-6-11(12)13(16)17)8-1-4-10(5-2-8)15(18)19/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICZCAUZHVJLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718370
Record name 3-Fluoro-4'-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-47-8
Record name 3-Fluoro-4'-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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